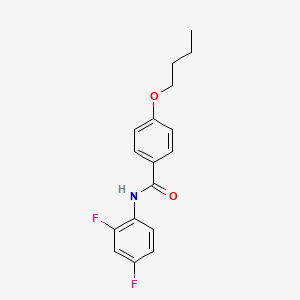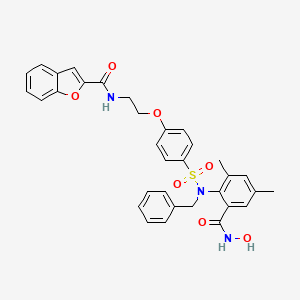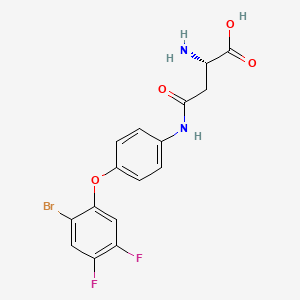
碳化钛 10
科学研究应用
TIC10 在科学研究中有着广泛的应用,尤其是在化学、生物学、医学和工业领域:
化学: TIC10 用作模型化合物来研究咪唑并[1,2-a]吡啶并[4,3-d]嘧啶-5(10H)-酮衍生物的合成和反应性。
生物学: 研究 TIC10 诱导癌细胞凋亡的能力,该能力是通过 TRAIL 及其受体的上调实现的.
作用机制
TIC10 通过诱导 TRAIL 基因的表达发挥作用,从而导致 TRAIL 蛋白的产生。该蛋白与癌细胞表面的死亡受体 DR4 和 DR5 结合,触发凋亡。 TIC10 还使 Akt 和细胞外信号调节激酶 (ERK) 途径失活,导致 Foxo3a 的核转运,从而进一步上调 TRAIL 表达 .
生化分析
Biochemical Properties
TIC-10 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of TIC-10 is with the transcription factor Foxo3a. TIC-10 induces the transcriptional activation of the TRAIL gene through Foxo3a, leading to increased production of TRAIL protein . Additionally, TIC-10 inhibits the activity of Akt and ERK, two kinases involved in cell survival pathways . By inhibiting these kinases, TIC-10 promotes apoptosis in cancer cells. TIC-10 also interacts with the TRAIL receptor DR5, enhancing the apoptotic signaling cascade .
Cellular Effects
TIC-10 exerts significant effects on various types of cells and cellular processes. In cancer cells, TIC-10 induces apoptosis through the TRAIL pathway. This involves the activation of caspases, which are proteases that play a key role in the execution of apoptosis . TIC-10 has been shown to induce apoptosis in a range of cancer cell lines, including glioblastoma, lymphoma, and colorectal cancer cells . In addition to promoting apoptosis, TIC-10 influences cell signaling pathways by inhibiting Akt and ERK, leading to reduced cell proliferation and survival . TIC-10 also affects gene expression by upregulating the TRAIL gene and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of TIC-10 involves several key interactions at the molecular level. TIC-10 binds to and activates the transcription factor Foxo3a, which in turn binds to the promoter region of the TRAIL gene, leading to its transcriptional activation . TIC-10 also inhibits the activity of Akt and ERK by directly binding to these kinases, preventing their phosphorylation and activation . This inhibition leads to the activation of pro-apoptotic pathways and the suppression of cell survival pathways. Additionally, TIC-10 enhances the binding of TRAIL to its receptor DR5, amplifying the apoptotic signal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TIC-10 have been observed to change over time. TIC-10 is known for its stability and ability to penetrate the blood-brain barrier, making it effective in treating brain tumors . Over time, TIC-10 induces sustained expression of TRAIL, leading to prolonged apoptotic effects in cancer cells . Long-term studies have shown that TIC-10 maintains its efficacy in inducing apoptosis and inhibiting tumor growth in animal models . Tic-10 may undergo degradation under certain conditions, which could affect its stability and potency .
Dosage Effects in Animal Models
The effects of TIC-10 vary with different dosages in animal models. At lower doses, TIC-10 effectively induces apoptosis and inhibits tumor growth without causing significant toxicity . At higher doses, TIC-10 may exhibit toxic effects, including weight loss and organ damage . Studies have shown that there is a threshold dose above which the adverse effects of TIC-10 outweigh its therapeutic benefits . Therefore, careful dosage optimization is necessary to maximize the therapeutic potential of TIC-10 while minimizing its toxicity.
Metabolic Pathways
TIC-10 is involved in several metabolic pathways, including those related to apoptosis and cell survival. TIC-10 induces the transcription of the TRAIL gene through the activation of Foxo3a, leading to increased production of TRAIL protein . TIC-10 also inhibits the Akt and ERK pathways, which are involved in cell survival and proliferation . By inhibiting these pathways, TIC-10 promotes apoptosis and reduces cell survival. Additionally, TIC-10 may interact with other metabolic pathways related to drug metabolism and detoxification .
Transport and Distribution
TIC-10 is transported and distributed within cells and tissues through various mechanisms. TIC-10 has been shown to penetrate the blood-brain barrier, allowing it to reach brain tumors and exert its therapeutic effects . Within cells, TIC-10 is distributed to various subcellular compartments, including the cytoplasm and nucleus . TIC-10 may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of TIC-10 within specific tissues and cells are critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of TIC-10 plays a crucial role in its activity and function. TIC-10 is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, TIC-10 interacts with kinases such as Akt and ERK, inhibiting their activity and promoting apoptosis . In the nucleus, TIC-10 activates the transcription factor Foxo3a, leading to the transcriptional activation of the TRAIL gene . The subcellular localization of TIC-10 is influenced by various factors, including targeting signals and post-translational modifications .
准备方法
合成路线和反应条件: TIC10 是通过一系列化学反应合成的,涉及咪唑并[1,2-a]吡啶并[4,3-d]嘧啶-5(10H)-酮的形成。合成路线通常涉及使用苄基和甲基苄基,这些基团通过亲核取代反应引入。 反应条件通常需要温和加热和使用二甲基亚砜 (DMSO) 等溶剂来实现所需的溶解度 .
工业生产方法: TIC10 的工业生产涉及扩大实验室合成过程。这包括优化反应条件以确保高产率和纯度。 该化合物通常以固体形式生产并储存在低温下以保持稳定性 .
化学反应分析
反应类型: TIC10 经历了几种类型的化学反应,包括:
氧化: TIC10 可以被氧化形成各种衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以改变 TIC10 上的官能团,可能改变其功效。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
主要产物: 这些反应形成的主要产物包括 TIC10 的各种衍生物,根据所做的修饰,这些衍生物可能具有增强的或降低的生物活性 .
相似化合物的比较
TIC10 属于一类新型抗癌化合物,称为咪嘧啶。类似化合物包括:
ONC201: 另一种咪嘧啶,其作用机制与 TIC10 相似,但药代动力学特性不同.
独特性: TIC10 的独特性在于其能够跨越血脑屏障,使其对脑肿瘤特别有效。 它还具有良好的安全性特征,没有基因毒性,可以保护正常细胞,同时诱导癌细胞凋亡 .
属性
IUPAC Name |
11-benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-22-11-13-26(15-19-8-3-2-4-9-19)17-21(22)23(29)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAQARAFWMUYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N5C2=NCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319793 | |
| Record name | TIC-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41276-02-2 | |
| Record name | TIC-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TIC10?
A1: TIC10 functions as a first-in-class small molecule inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway. [, , , , , , , , , ] It achieves this by concurrently inhibiting the Akt and ERK signaling pathways, leading to the activation and nuclear translocation of the transcription factor Foxo3a. [, , , , ] This, in turn, promotes the transcriptional upregulation of TRAIL and its death receptor, DR5. [, , , , ]
Q2: Does TIC10 exclusively induce apoptosis through the TRAIL pathway?
A2: While TRAIL induction is a key mechanism, research indicates that TIC10 also activates the integrated stress response (ISR) [, , , , ]. This involves activating the ATF4 pathway, leading to the upregulation of pro-apoptotic proteins like CHOP and DR5. [, , , , ]
Q3: How does TIC10 impact cancer cell metabolism?
A3: Studies have shown that TIC10 can disrupt mitochondrial function and induce metabolic reprogramming in cancer cells [, ]. This metabolic shift can involve alterations in oxidative phosphorylation and glycolysis, potentially contributing to its anti-proliferative effects. [, ]
Q4: Is TIC10's activity dependent on p53 status in cancer cells?
A4: Importantly, TIC10's mechanism of action, including TRAIL induction, is independent of p53 status, making it potentially effective in cancers with p53 mutations. [, , ]
Q5: What is the molecular formula and weight of TIC10?
A5: The molecular formula of TIC10 is C24H25N5O, and its molecular weight is 399.49 g/mol. []
Q6: Have any structural modifications been explored to enhance TIC10's activity?
A6: Yes, research has explored structural analogs of TIC10, such as ONC206 and ONC212, demonstrating improved potency and favorable pharmacokinetic profiles. [] These analogs retain low toxicity against normal cells while exhibiting increased efficacy against various tumor cell lines. []
Q7: Do these structural modifications alter the mechanism of action?
A7: While the core mechanism involving ISR and TRAIL induction appears conserved, analogs like ONC206 and ONC212 display differences in the kinetics and extent of CHOP, TRAIL, and DR5 induction. [] They also exhibit variations in their effects on cell cycle progression, migration, and invasion. []
Q8: What is known about the pharmacokinetic profile of TIC10?
A8: While detailed ADME data is not presented in the abstracts, research indicates that TIC10 demonstrates a favorable therapeutic index with minimal toxicity observed in preclinical animal models. [, , , ] Studies highlight its ability to cross the blood-brain barrier, making it a potential candidate for treating brain tumors like glioblastoma. [, , ]
Q9: Does oral administration of TIC10 demonstrate efficacy?
A9: Yes, TIC10 has shown potent antitumor effects when administered orally in preclinical models, including xenograft studies of various cancer types. [, , , , ] Notably, its analog ONC212 also exhibits oral bioavailability. []
Q10: What cancer types have shown sensitivity to TIC10 in preclinical models?
A10: TIC10 has exhibited significant antitumor activity in a wide range of preclinical models, including colorectal, breast, lung, lymphoma, leukemia, glioblastoma, hepatocellular carcinoma, and melanoma. [, , , , , , , , , , , , , ]
Q11: Has TIC10 demonstrated efficacy in models of drug resistance?
A11: Yes, studies indicate that TIC10 can effectively target chemotherapy-resistant cancer cells, including colorectal cancer stem-like cells and bortezomib-resistant multiple myeloma cells. [, , ]
Q12: Are there any ongoing clinical trials investigating TIC10?
A12: Yes, TIC10 (ONC201) is currently undergoing clinical trials for various cancer types, including glioblastoma, solid tumors, and hematological malignancies. [] Initial findings suggest potential efficacy in patients with uterine and prostate cancer. []
Q13: Have any resistance mechanisms to TIC10 been identified?
A13: Research suggests that DNA-dependent protein kinase catalytic subunit (DNA-PKcs) might contribute to TIC10 resistance, potentially by interfering with Foxo3a nuclear translocation. [] Inhibiting DNA-PKcs appears to enhance TIC10's efficacy in hepatocellular carcinoma cells. []
Q14: Do any specific genetic alterations influence sensitivity to TIC10?
A14: While TIC10's mechanism is p53-independent, research suggests that alterations in the expression of anti-apoptotic proteins like FLIP, Mcl-1, Bcl-2, cIAP1, cIAP2, and survivin may impact its sensitivity. [] Furthermore, KSR1, a MAPK scaffold protein, appears to regulate sensitivity, but not through its canonical MAPK signaling role. []
Q15: What is the safety profile of TIC10 in preclinical models?
A15: Preclinical studies indicate that TIC10 exhibits a favorable safety profile with minimal toxicity observed in animal models, even at doses demonstrating antitumor activity. [, , , ]
Q16: Are there any potential biomarkers for predicting TIC10 response?
A16: Research suggests that surface TRAIL expression levels may correlate with increased sensitivity to TIC10. [] The induction of TRAIL and its death receptor DR5 could potentially serve as pharmacodynamic markers of TIC10 activity. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)

![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)




![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)





